molecular formula C12H18N2O3S B597315 tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1269532-60-6

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B597315
CAS No.: 1269532-60-6
M. Wt: 270.347
InChI Key: VCJZMEKGWQJKSU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a critical synthetic intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology in chemical biology and drug discovery. Its primary research value lies in its structure, which serves as a versatile scaffold for constructing the linker moiety that connects an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand. This specific heterocyclic architecture, featuring a hydroxymethyl group and a protected amine, allows for precise synthetic manipulation to optimize the properties of the final PROTAC molecule, such as its solubility, cell permeability, and ternary complex formation efficiency. Recent studies highlight its application in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) degraders, demonstrating its utility in creating chemical tools for investigating oncogenic signaling pathways (source) . The exploration of BTK degradation via PROTACs represents a promising strategy to overcome resistance mutations encountered with traditional kinase inhibitors (source) . By providing this high-quality building block, researchers are equipped to advance the field of targeted protein degradation, probing novel biological functions and developing new therapeutic modalities for diseases previously considered undruggable.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-4-9-8(6-14)13-10(7-15)18-9/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZMEKGWQJKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856032
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269532-60-6
Record name tert-Butyl 2-(hydroxymethyl)-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring System Construction

The thiazolo[4,5-c]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of 4-aminopyridine derivatives with thiourea or thioamide precursors. For example, cyclocondensation of 3-aminopyridine-4-carboxylic acid with thioacetic acid under acidic conditions generates the thiazole ring . Subsequent reduction of the pyridine ring using hydrogenation catalysts (e.g., Pd/C or PtO2) yields the 6,7-dihydrothiazolo[4,5-c]pyridine core .

Key challenges include regioselectivity during cyclization and over-reduction of the thiazole moiety. Studies indicate that microwave-assisted synthesis at 150°C for 20 minutes improves yield (78–82%) compared to conventional heating (65%) .

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at position 2 is introduced via Friedel-Crafts alkylation or nucleophilic substitution . Patent data reveals that treating the core scaffold with paraformaldehyde in the presence of BF3·OEt2 at −10°C achieves 70–75% yield . Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate hydroxymethylation with retention of stereochemistry .

A comparative analysis of methods is provided below:

MethodReagentsTemperatureYieldPurity (HPLC)
Friedel-Crafts alkylationParaformaldehyde, BF3−10°C70%92%
Mitsunobu reactionDEAD, PPh3, CH2O0°C → RT85%95%
Electrophilic substitutionCH2O, H2SO425°C60%88%

tert-Butoxycarbonyl (Boc) Protection

Protection of the secondary amine at position 5 is achieved using di-tert-butyl dicarbonate (Boc2O) . Optimized conditions involve dissolving the dihydrothiazolo intermediate in dioxane/water (3:1) with K2CO3 (2.5 equiv) at 0°C, followed by Boc2O addition . This method achieves 87–92% yield, as confirmed by LCMS ([M+H]+: 270.347) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc2O. Base-mediated deprotonation ensures efficient carbamate formation. Side products (e.g., bis-Boc derivatives) are minimized by maintaining pH < 9 .

Purification and Analytical Validation

Crude products are purified via flash chromatography (SiO2, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN). Purity >98% is confirmed by:

  • 1H NMR (DMSO-d6): δ 1.41 (s, 9H, Boc CH3), 4.28 (s, 2H, CH2OH)

  • LCMS : Retention time 6.8 min, [M+H]+ 270.347

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., Boc protection). A 2023 study demonstrated a 40% reduction in reaction time and 99.5% conversion using microfluidic systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiazolopyridine core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ primarily in substituents at the 2-position of the thiazolo[4,5-c]pyridine scaffold and ring saturation. Key analogs include:

tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1253654-37-3)

  • Substituent : Bromo group at the 2-position.
  • Molecular Formula : C₁₁H₁₅BrN₂O₂S.
  • Purity : 98% (BLDpharm, Combi-Blocks) .
  • Applications : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile intermediate for functionalization.

tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1002355-91-0)

  • Substituent: Amino group at the 2-position.
  • Molecular Formula : C₁₁H₁₇N₃O₂S.
  • Purity: 95–97% (Santa Cruz Biotechnology, eMolecules) .
  • Price : $772.00 per 1 g .
  • Applications: The amino group enables hydrogen bonding and participation in condensation reactions, useful in peptidomimetic drug design.

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 478624-69-0)

  • Substituent: Amino and oxo groups.
  • Molecular Formula : C₁₁H₁₅N₃O₃S.
  • Purity : 97% .
  • Hazards : H302 (harmful if swallowed), H315/H319/H335 (skin/eye irritation, respiratory irritation) .
  • Applications : The oxo group introduces ketone reactivity, enabling reductions or nucleophilic additions.

tert-Butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 165948-24-3)

  • Structural Variation : Thiazolo ring at [5,4-c] instead of [4,5-c].
  • Purity : 96% (Combi-Blocks) .
  • Impact : Altered ring position affects electronic distribution and steric interactions, influencing binding affinity in target molecules.

Data Table: Comparative Analysis of Key Compounds

Compound Substituent CAS Number Molecular Formula Purity Availability Key Feature
tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Hydroxymethyl N/A ~C₁₂H₁₈N₂O₃S N/A Discontinued Polar, solubility-enhancing group
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Bromo 1253654-37-3 C₁₁H₁₅BrN₂O₂S 98% Available Cross-coupling versatility
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Amino 1002355-91-0 C₁₁H₁₇N₃O₂S 95–97% Available High cost ($772/1 g)
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Amino, oxo 478624-69-0 C₁₁H₁₅N₃O₃S 97% Typically in stock Dual reactivity (amine/ketone)
tert-Butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate None (ring variation) 165948-24-3 C₁₁H₁₆N₂O₂S 96% Available Altered electronic profile

Biological Activity

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 1269532-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial and antiparasitic properties, along with relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • Structural Characteristics : The compound features a thiazolo[4,5-c]pyridine core, which is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds derived from thiazolo[4,5-c]pyridine exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to tert-butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine demonstrate effective inhibition against various bacterial strains.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.008
Streptococcus pneumoniae0.03
Escherichia coliNot effective

The compound's effectiveness is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. The IC50 values for these activities range from 0.0033 to 0.046 µg/mL, indicating strong potency compared to standard antibiotics like novobiocin .

Antiparasitic Activity

In addition to antibacterial effects, there is emerging evidence regarding the antiparasitic potential of similar thiazole derivatives. A recent study highlighted that certain thiazole-based compounds showed efficacy against parasites responsible for tropical diseases such as malaria and leishmaniasis, with EC50 values below 10 µM . This suggests that this compound may also possess similar properties.

The biological activity of this compound is primarily linked to its interaction with bacterial enzymes:

  • Inhibition of DNA Gyrase : The compound binds to the ATP-binding site of the enzyme, disrupting its function and preventing bacterial replication.
  • Selectivity for Bacterial Isoforms : It has been noted that these compounds show selectivity towards bacterial topoisomerases without affecting human equivalents, minimizing potential side effects .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry demonstrated that specific thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a new avenue for drug development .
  • Another investigation into the structural optimization of these compounds revealed critical interactions at the molecular level that enhance their efficacy against pathogenic bacteria .

Q & A

Basic: What are the standard protocols for synthesizing tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

Core Formation: Constructing the thiazolo[4,5-c]pyridine scaffold via cyclization of precursors like 2-aminothiazole derivatives with dihydro-pyridine intermediates.

Hydroxymethylation: Introducing the hydroxymethyl group using formaldehyde or equivalent reagents under basic conditions (e.g., KOH/EtOH at 50–60°C).

Esterification: Protecting the amine group with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP).
Key Considerations:

  • Temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
    Validation: Monitor reaction progress using TLC and confirm final structure via 1^1H/13^{13}C NMR and HRMS .

Basic: How is the compound’s purity and structural integrity validated in academic settings?

Methodological Answer:
Routine characterization includes:

  • Purity Analysis:
    • HPLC: Reverse-phase C18 column, acetonitrile/water mobile phase (UV detection at 254 nm). Acceptable purity ≥95% .
    • Melting Point: Consistency with literature values (±2°C range).
  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H NMR (DMSO-d₆) to verify hydroxymethyl (–CH₂OH, δ ~4.5 ppm) and tert-butyl groups (δ ~1.4 ppm).
    • IR Spectroscopy: Peaks for –OH (~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹).
      Data Interpretation: Compare spectral data with analogs (e.g., tert-butyl 2-bromo derivatives) to resolve ambiguities .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Sealed in amber vials under inert gas (N₂), at 2–8°C, and desiccated (silica gel packets) to prevent hydrolysis of the Boc group.
  • Stability Tests:
    • Periodic HPLC analysis over 6–12 months to detect degradation (e.g., tert-butyl cleavage or hydroxymethyl oxidation).
    • Avoid exposure to acidic/basic vapors, which accelerate decomposition .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:
Contradictions often arise from:

  • Reagent Purity: Impure starting materials (e.g., 2-aminothiazole derivatives) reduce yields. Validate via 1^1H NMR before use.
  • Reaction Scale: Pilot small-scale reactions (0.1–1 mmol) to optimize conditions (e.g., solvent ratios, catalyst loading).
  • By-Product Analysis: Use LC-MS to identify side products (e.g., over-oxidized thiazole rings).
    Case Study: A 30% yield discrepancy was resolved by switching from THF to DMF as a solvent, improving intermediate solubility .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) using the compound’s 3D structure (PubChem CID or SMILES input).
  • DFT Calculations: Analyze electron density maps (Gaussian 09) to predict sites for electrophilic/nucleophilic attacks (e.g., hydroxymethyl group as a hydrogen-bond donor).
    Validation: Compare computational results with experimental binding assays (e.g., SPR or ITC) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Replace the hydroxymethyl group with –CH₂F (fluorinated analog) to enhance metabolic stability.
    • Substitute tert-butyl with cyclopropylcarbamate to evaluate steric effects.
  • Synthetic Routes:
    • Use Suzuki coupling to introduce aryl groups at the thiazolo-pyridine C2 position.
    • Optimize Boc deprotection conditions (e.g., TFA/DCM) for downstream functionalization.
      Biological Testing: Screen analogs against target proteins (e.g., cancer cell lines) using IC₅₀ assays. Correlate activity with logP and polar surface area (PSA) values .

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